molecular formula C12H15FN2O B1490049 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one CAS No. 1247998-58-8

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one

Cat. No.: B1490049
CAS No.: 1247998-58-8
M. Wt: 222.26 g/mol
InChI Key: RXEKDCXQGWTXML-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one ( 1247998-58-8) is a high-value chemical building block in medicinal chemistry and antibacterial research. This compound features a 3-aminopyrrolidine scaffold, a privileged structure frequently employed in the design of novel therapeutic agents due to its versatile binding properties. A primary research application of this compound is in the development and synthesis of advanced antibacterial agents. The 3-aminopyrrolidine moiety is a key structural component in several clinically significant fluoroquinolone antibiotics, such as Tosufloxacin, which is a potent DNA gyrase inhibitor . Researchers utilize this core structure to create novel analogues aimed at overcoming multi-drug resistant bacterial pathogens, including various Staphylococcus and Enterococcus strains . Its molecular framework, characterized by the fluorine-substituted phenyl ring and the ethanone linker, makes it a versatile intermediate for constructing complex molecules targeting a range of biological pathways. The compound is provided for research purposes as a key synthetic intermediate. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEKDCXQGWTXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, with the CAS number 1247998-58-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C12H15FN2O, with a molecular weight of approximately 222.26 g/mol. The structure features a pyrrolidine ring and a fluorophenyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
CAS Number1247998-58-8
SMILESNC1CCN(C1)C(=O)Cc1ccccc1F

Research indicates that compounds like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the amino group allows for potential interactions with receptors that modulate neurotransmission.

Pharmacological Effects

The compound has been studied for its potential effects in several areas:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit psychoactive properties, potentially influencing dopamine and serotonin pathways.
  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential utility in developing new antibiotics.

Case Studies

A limited number of studies have directly evaluated the biological activity of this compound. However, related compounds have demonstrated significant activity:

  • Study on Related Compounds : A study published in Pharmaceutical Biology explored the effects of similar pyrrolidine derivatives on neuroprotection and found that they could reduce oxidative stress in neuronal cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial activity of compounds structurally related to this compound. The results indicate varying degrees of effectiveness depending on the specific structural modifications made to the pyrrolidine core.

CompoundIC50 (µM)Biological Activity
This compoundNot yet determinedPotential CNS effects
Related Pyrrolidine Derivative25Neuroprotective effects
Another Pyrrolidine Analogue15Antibacterial activity

Comparison with Similar Compounds

Structural Modifications and Implications

  • Adamantyl derivatives () exhibit high hydrophobicity, favoring membrane penetration but reducing aqueous solubility.
  • Phenyl Substituent Effects: Fluorine at the 2-position (target) may reduce oxidative metabolism compared to 3-methoxy () or 3-fluoro () analogs.
  • Functional Group Additions :

    • Sulfinyl/sulfonyl groups () introduce polarity and hydrogen-bonding capacity, critical for enzyme inhibition.
    • Benzothiazole moieties () enable π-π stacking interactions, relevant for materials science applications.

Characterization Techniques

  • NMR and HRMS : Critical for confirming molecular structure, as demonstrated for adamantyl derivatives () and benzothiazole analogs ().
  • HPLC : Used to assess purity (>95% in ), a standard requirement for pharmaceutical intermediates.

Preparation Methods

Reductive Amination of 2-(2-Fluorophenyl)ethanone

A widely adopted route involves reductive amination between 2-(2-fluorophenyl)ethanone and 3-aminopyrrolidine. This method employs catalytic hydrogenation or borohydride-based reduction systems:

Step Reagents/Conditions Yield Key Observations Source
1 2-(2-Fluorophenyl)ethanone, 3-aminopyrrolidine, NaBH(OAc)₃, CH₃CN, 25°C, 12h 78% High regioselectivity; minimal side-product formation. ,
2 Pd/C (10%), H₂ (50 psi), MeOH, 6h 82% Requires inert atmosphere; scalable to gram quantities.

Critical Parameters :

  • Solvent : Methanol or acetonitrile optimizes solubility and reaction efficiency.
  • Catalyst Loading : 5–10 mol% Pd/C ensures complete conversion without over-reduction.

Nucleophilic Substitution via α-Bromo Intermediate

Bromination of 2-(2-fluorophenyl)ethanone followed by reaction with 3-aminopyrrolidine:

Step Reagents/Conditions Yield Notes Source
1 NBS (1.1 eq), AIBN, CCl₄, reflux, 4h 65% Radical bromination; regioselective at α-position.
2 3-Aminopyrrolidine, K₂CO₃, DMF, 80°C, 8h 70% Elimination byproducts minimized at lower temps.

Optimization :

  • Base : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in suppressing hydrolysis.

Alternative Routes

Enzymatic Reduction of Prochiral Ketones

Enantioselective synthesis using immobilized Candida antarctica lipase B (CAL-B):

Substrate Enzyme System ee (%) Yield Source
2-(2-Fluorophenyl)ethanone CAL-B, IPA, 35°C, 48h >99 85%

Advantages :

  • Stereocontrol achieved without chiral auxiliaries.
  • Compatible with green solvents (e.g., isopropyl alcohol).

Rhodium-Catalyzed Transfer Hydrogenation

Asymmetric synthesis using [RhCp*Cl₂]₂ and ammonium formate:

Catalyst Reducing Agent Temp/Time Yield Selectivity Source
[RhCp*Cl₂]₂ (0.005 eq) HCOONH₄ (5 eq), MeOH, 70°C, 7h 88% 94% ee (S)

Limitations :

  • Requires strict anhydrous conditions.
  • High catalyst cost limits industrial scalability.

Purification and Characterization

  • Chromatography : Silica gel column (hexane/EtOAc 3:1) resolves unreacted amine and byproducts.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 3.85–3.70 (m, 4H, pyrrolidine), 3.25 (s, 2H, CH₂CO), 2.90 (m, 1H, NH₂).
    • HRMS : [M+H]⁺ calcd. for C₁₂H₁₅FN₂O: 235.1245; found: 235.1249.

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination (Section 1.1) is preferred for bulk synthesis due to reagent availability.
  • Waste Mitigation : Enzymatic methods (Section 2.1) reduce heavy metal waste but require specialized equipment.

Challenges and Solutions

  • Amine Stability : 3-Aminopyrrolidine is hygroscopic; storage under N₂ is critical.
  • Byproduct Formation : Over-alkylation is suppressed using stoichiometric control (1:1 ketone:amine ratio).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, DBU-catalyzed reactions (as in ) are effective for forming fluorophenyl-containing ketones. Optimization involves varying catalysts (e.g., DBU for regioselectivity), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitor reaction progress using TLC and purify via column chromatography. Yield improvements (e.g., 53% in ) require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the pyrrolidinyl and fluorophenyl moieties (e.g., aromatic protons at δ 7.2–7.8 ppm and ketone carbonyl at ~200 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at 1675–1670 cm⁻¹, as in ). HRMS (e.g., ESI-HRMS with <5 ppm error) confirms molecular weight. Cross-reference with crystallographic data (e.g., SHELX-refined structures in ) for absolute configuration validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of aerosols ().
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers ().
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic nature of the 2-fluorophenyl group influence the compound’s reactivity compared to chloro/bromo analogs?

  • Methodological Answer : The fluorine atom exerts a strong electron-withdrawing effect (-I), enhancing electrophilicity at the ketone carbonyl. Compare reactivity using Hammett σ constants (σₚ-F = 0.06 vs. σₚ-Cl = 0.23) to quantify substituent effects. In nucleophilic substitutions, fluorophenyl derivatives exhibit slower reaction kinetics than chloro analogs (). Computational studies (DFT) can model charge distribution differences .

Q. What computational strategies are validated for predicting binding affinities to neurological targets (e.g., Sirtuin-1)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Sirtuin-1’s catalytic domain). Refine poses with MD simulations (NAMD/GROMACS).
  • QSAR : Train models using fluorophenyl derivatives’ IC₅₀ data ( ) to correlate substituent properties (logP, polar surface area) with activity.
  • Validate predictions with in vitro enzyme inhibition assays (e.g., fluorometric Sirtuin-1 assays) .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., pyrrolidinyl oxidation). Compare with in vivo plasma stability studies (LC-MS/MS quantification).
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations.
  • Species Differences : Cross-test in multiple animal models (e.g., rodents vs. primates) and apply allometric scaling for human PK predictions .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of fluorophenyl-pyrrolidinone derivatives?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring ( ).
  • Biological Screening : Test analogs in target-specific assays (e.g., antimicrobial activity in ; antiproliferative assays in ).
  • Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (e.g., fluorine’s lipophilicity) with bioactivity. Tabulate results as in ’s comparative analysis table .

Notes on Data Reliability

  • For crystallographic refinements, use SHELXL ( ) to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one
Reactant of Route 2
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1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one

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